

Spectroscopic Analysis of Fmoc-L-aspartic acid: A Technical Guide

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Compound of Interest

Compound Name: *Fmoc-L-aspartic acid*

Cat. No.: *B557791*

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This technical guide provides a comprehensive overview of the key spectroscopic data for N-(9-fluorenylmethoxycarbonyl)-L-aspartic acid (**Fmoc-L-aspartic acid**), a fundamental building block in solid-phase peptide synthesis. The information is intended for researchers, chemists, and quality control professionals involved in peptide chemistry and drug development. This document summarizes expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), outlines general experimental protocols, and illustrates the analytical workflow.

Chemical Structure and Properties

- IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioic acid[1]
- Molecular Formula: C₁₉H₁₇NO₆[1]
- Molecular Weight: 355.3 g/mol [1]
- Exact Mass: 355.10558726 Da[1]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **Fmoc-L-aspartic acid**. Note that NMR chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~12.7	br s	Carboxylic Acid protons (2H, -COOH)
7.89	d	Aromatic protons (2H, Fmoc)
7.72	d	Aromatic protons (2H, Fmoc)
7.42	t	Aromatic protons (2H, Fmoc)
7.33	t	Aromatic protons (2H, Fmoc)
~4.50	m	α -CH (1H, Asp)
4.2-4.3	m	CH ₂ and CH of Fmoc group (3H)
2.5-2.6	m	β -CH ₂ (2H, Asp)

Note: Data is representative and compiled based on spectra of similar compounds like Nalpha-FMOC-L-Asparagine and general chemical shift principles.[\[2\]](#)

Table 2: ^{13}C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~172-174	Carbonyl carbons (2C, -COOH)
~156	Carbonyl carbon (1C, Urethane C=O)
~144	Aromatic quaternary carbons (2C, Fmoc)
~141	Aromatic quaternary carbons (2C, Fmoc)
~128	Aromatic CH carbons (2C, Fmoc)
~127.5	Aromatic CH carbons (2C, Fmoc)
~125	Aromatic CH carbons (2C, Fmoc)
~120	Aromatic CH carbons (2C, Fmoc)
~66	Methylene carbon (1C, O-CH ₂ -Fmoc)
~52	α -Carbon (1C, Asp)
~47	Methine carbon (1C, CH-Fmoc)
~37	β -Carbon (1C, Asp)

Note: Data is representative and based on known chemical shifts for L-aspartic acid and the Fmoc protecting group.[\[3\]](#)[\[4\]](#)

Table 3: IR Spectroscopy Data (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
~3300	Medium	N-H stretch (Amide)
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1710-1740	Strong	C=O stretch (Urethane and Carboxylic acid)
~1530	Strong	N-H bend (Amide II)
~1450	Medium	Aromatic C=C stretch
~1250	Strong	C-O stretch
~740-760	Strong	Aromatic C-H out-of-plane bend

Note: Peak positions are approximate and based on general values for Fmoc-protected amino acids and data available from PubChem.[\[1\]](#)

Table 4: Mass Spectrometry Data (ESI)

Parameter	Value
Molecular Weight	355.3 g/mol
Exact Mass	355.105587 Da
Common Adducts	[M+H] ⁺ = 356.11 Da, [M+Na] ⁺ = 378.09 Da, [M-H] ⁻ = 354.10 Da

Note: Data sourced from PubChem.[\[1\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Fmoc-L-aspartic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). Ensure the sample is fully dissolved.
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the specific solvent.
- ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. A standard pulse-acquire sequence is typically sufficient. Set the spectral width to cover the range of approximately 0-13 ppm.
- ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. The spectral width should typically span from 0 to 200 ppm. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy

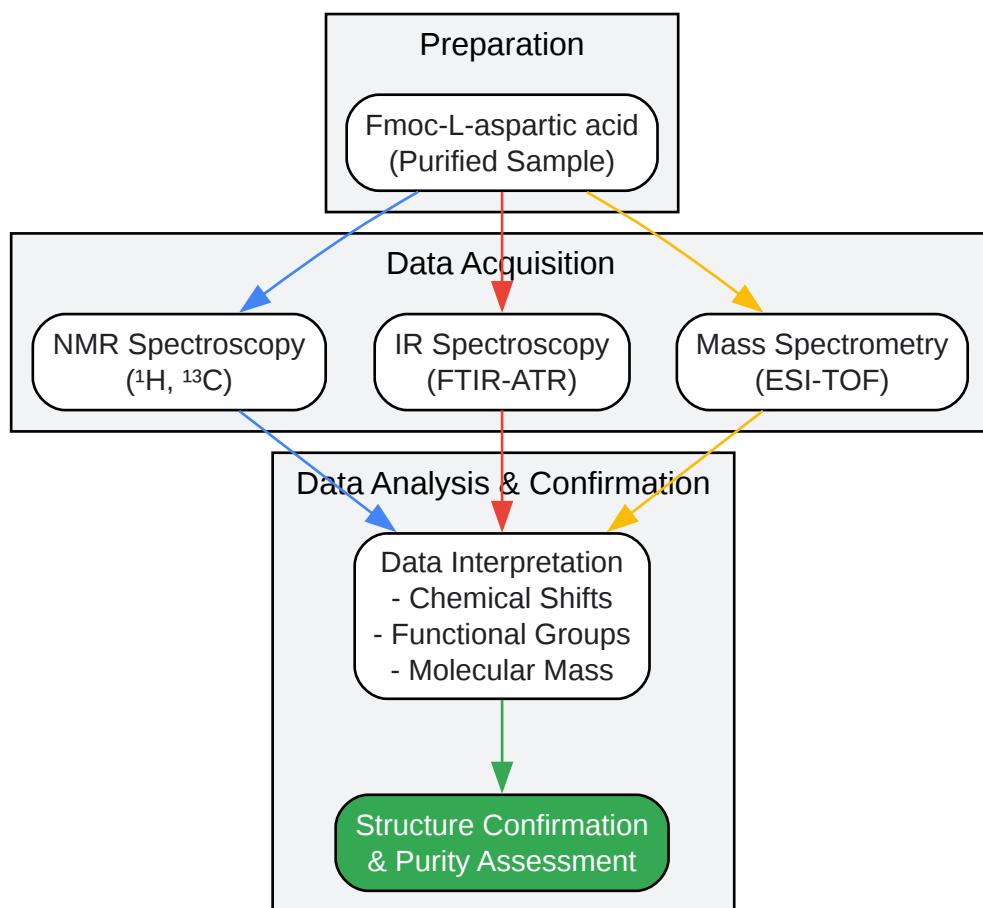
- Sample Preparation (ATR): Place a small amount of the solid **Fmoc-L-aspartic acid** powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added in the mid-IR range (4000-400 cm⁻¹) to obtain a high-quality spectrum.
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **Fmoc-L-aspartic acid** (approx. 0.1 mg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
- Instrument Setup: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Time-of-Flight (TOF) or Quadrupole instrument.
- Infusion and Ionization: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μ L/min). The high voltage applied to the ESI needle will generate gas-phase ions.
- Data Acquisition: Acquire the mass spectrum in the desired mass range (e.g., m/z 100-500). Data can be collected in either positive or negative ion mode to observe different adducts.
- Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak (e.g., $[M+H]^+$ or $[M-H]^-$) and confirm that the observed m/z value corresponds to the calculated exact mass of the compound.

Analytical Workflow Visualization

The logical flow for the comprehensive spectroscopic analysis of **Fmoc-L-aspartic acid** is depicted below. This process ensures the identity and purity of the compound are rigorously confirmed through orthogonal analytical techniques.



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Caption: Workflow for Spectroscopic Analysis of **Fmoc-L-aspartic acid**.

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References

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